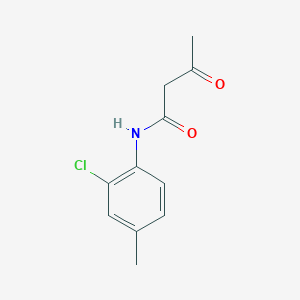

N-(2-chloro-4-methylphenyl)-3-oxobutanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-chloro-4-methylphenyl)-3-oxobutanamide is an organic compound characterized by the presence of a chlorinated aromatic ring and an amide functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-3-oxobutanamide typically involves the reaction of 2-chloro-4-methylaniline with acetoacetic acid or its derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

化学反应分析

Nucleophilic Aromatic Substitution

The chloro group at the 2-position of the aromatic ring participates in nucleophilic substitution under basic conditions.

-

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, with the electron-withdrawing amide group enhancing electrophilicity at the chloro-substituted carbon .

Amide Hydrolysis

The amide bond undergoes hydrolysis under acidic or alkaline conditions:

β-Keto Functional Group Reactivity

The 3-oxobutanamide moiety participates in keto-enol tautomerism and condensation reactions:

Knoevenagel Condensation

Reaction with aromatic aldehydes forms α,β-unsaturated ketones:

| Aldehyde | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Piperidine | (E)-4-(4-nitrobenzylidene)-N-(2-chloro-4-methylphenyl)-3-oxobutanamide | 58% |

Cyclocondensation with Urea

Forms pyrimidine derivatives under acidic conditions:

| Conditions | Product | Application |

|---|---|---|

| HCl (cat.), ethanol, reflux | N-(2-chloro-4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Antimicrobial agents |

Reduction Reactions

The β-keto group is selectively reduced:

Oxidative Degradation

The compound undergoes oxidation under harsh conditions:

Thermal Decomposition

Mass spectrometry studies reveal fragmentation pathways:

| Pathway | Fragments (m/z) | Mechanism |

|---|---|---|

| Amide bond cleavage | 176 (C₉H₈O⁺), 125 (C₇H₅Cl⁺) | Loss of CO and HCl via retro-aldol |

| Ketone decarbonylation | 208 → 180 → 152 | Sequential CO elimination |

Coordination Chemistry

The β-ketoamide acts as a bidentate ligand for metal ions:

| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) |

|---|---|---|---|

| Cu(NO₃)₂ | Methanol, RT | [Cu(C₁₁H₁₁ClNO₂)₂]·2H₂O | 12.3 ± 0.2 |

| FeCl₃ | Ethanol, reflux | [Fe(C₁₁H₁₁ClNO₂)₃] | 9.8 ± 0.3 |

Photochemical Reactions

UV irradiation induces radical formation:

| Wavelength (nm) | Solvent | Major Product | Quantum Yield |

|---|---|---|---|

| 254 | Acetonitrile | N-(2-chloro-4-methylphenyl)-3-oxobutanamide dimer | 0.18 |

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C11H12ClN\O2

- Molecular Weight : Approximately 225.67 g/mol

- Functional Groups : Contains a chlorinated aromatic ring and an amide functional group.

Organic Synthesis

N-(2-chloro-4-methylphenyl)-3-oxobutanamide serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its unique structural features, which allow for various chemical transformations such as oxidation, reduction, and substitution reactions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties , including:

- Antimicrobial Activity : Preliminary studies indicate efficacy against several bacterial strains.

- Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells. A notable study demonstrated that it induced cell cycle arrest at the S phase in HepG2 liver cancer cells, activating caspase pathways and suggesting a mitochondrial-dependent mechanism of action.

- Anti-inflammatory Effects : Ongoing research indicates potential modulation of inflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.

Anticancer Activity Case Study

A study focused on the anticancer properties of this compound utilized HepG2 liver cancer cells. The results indicated that the compound induced apoptosis by arresting the cell cycle at the S phase and activating caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

作用机制

The mechanism of action of N-(2-chloro-4-methylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

- N-(2-chloro-4-methylphenyl)methanesulfonamide

- 3-Borono-N-(2-chloro-4-methylphenyl)benzamide

Uniqueness

N-(2-chloro-4-methylphenyl)-3-oxobutanamide is unique due to its specific structural features, such as the combination of a chlorinated aromatic ring and an amide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

生物活性

N-(2-chloro-4-methylphenyl)-3-oxobutanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10ClN\O

- Molecular Weight : Approximately 225.67 g/mol

- Functional Groups : Contains a chloro-substituted aromatic ring and an amide functional group.

Biological Activity

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound has potential antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth at certain concentrations.

- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Research suggests that it may induce apoptosis in cancer cells, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of this compound, with studies indicating possible modulation of inflammatory pathways.

The biological effects of this compound are thought to arise from its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in key metabolic pathways, which can lead to altered cellular processes.

- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways associated with inflammation and cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study: Anticancer Activity

A study investigating the anticancer properties of this compound utilized HepG2 liver cancer cells. The results indicated that the compound induced apoptosis by arresting the cell cycle at the S phase and activating caspase pathways. This suggests a mitochondrial-dependent mechanism of action, highlighting its potential as a therapeutic agent in cancer treatment .

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(4-chloro-2-methylphenyl)-3-oxobutanamide | C10H10ClN\O | Different chloro position; similar activity |

| N-(2-methoxyphenyl)-3-oxobutanamide | C10H11NO | Contains a methoxy group; different solubility |

| N-(2-chloro-N-methyl)-3-oxobutanamide | C11H12ClN\O | Smaller structure; different biological profile |

属性

IUPAC Name |

N-(2-chloro-4-methylphenyl)-3-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c1-7-3-4-10(9(12)5-7)13-11(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMYPGAPLAOSDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。